1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride
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Overview
Description
1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C10H18N4O2S.2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a piperidine ring.
Preparation Methods
The synthesis of 1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting ethylhydrazine with an appropriate diketone or aldehyde under acidic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Piperidine ring formation: The sulfonylated pyrazole is then reacted with a piperidine derivative to form the final compound.
Dihydrochloride formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological pathways and processes, depending on the specific enzyme targeted.
Comparison with Similar Compounds
1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride can be compared with other similar compounds, such as:
1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-amine: This compound has a similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
1-(1-Propylpyrazol-4-yl)sulfonylpiperidin-4-amine: This compound has a propyl group on the pyrazole ring.
1-(1-Butylpyrazol-4-yl)sulfonylpiperidin-4-amine: This compound has a butyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. The presence of the ethyl group on the pyrazole ring may influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S.2ClH/c1-2-13-8-10(7-12-13)17(15,16)14-5-3-9(11)4-6-14;;/h7-9H,2-6,11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPOCVVEWGFYEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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